N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide
Description
This compound features a tetrazole ring (4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl) linked to a phenyl group, coupled with a sulfonamido-acetamide side chain. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in drug design . The sulfonamido group contributes to hydrogen-bonding interactions, which may influence crystallinity and solubility .
Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4S/c1-16(23(3,21)22)8-11(19)13-9-4-6-10(7-5-9)18-12(20)17(2)14-15-18/h4-7H,8H2,1-3H3,(H,13,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYHDUATBXPBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound characterized by its unique structural features, including a tetrazole ring and a sulfonamide moiety. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Structural Characteristics
The molecular formula of this compound is C17H20N6O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be described as follows:
- Tetrazole Ring : Known for diverse biological activities.
- Phenyl Group : Provides stability and potential interaction sites.
- Sulfonamide Moiety : Often associated with antibacterial activity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Binding : It could interact with receptors modulating various biological responses, including pain and inflammation.
- Cellular Pathway Modulation : The compound may influence cellular signaling pathways related to immune responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it has potential against various bacterial strains. The presence of the sulfonamide group is particularly significant, as sulfonamides are well-known for their antibacterial properties.
- Anti-inflammatory Properties : The tetrazole ring contributes to anti-inflammatory effects by inhibiting key inflammatory mediators.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |
| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |
| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |
These compounds share structural similarities with this compound and have demonstrated various biological activities that support further investigation into the latter's potential.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrazole Ring : Reacting appropriate precursors under acidic conditions.
- Coupling Reactions : Utilizing coupling reagents to attach the tetrazole moiety to the phenyl group and subsequently to the sulfonamide.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Cores
The compound shares functional group similarities with 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (). Key differences include:
- Tetrazole vs.
Table 1: Structural Comparison
Key Challenges :
- Tetrazole Stability : The 5-oxo-tetrazole group may undergo hydrolysis under acidic conditions, necessitating protective strategies during synthesis .
- Sulfonamido Reactivity : The N-methylmethylsulfonamido group is less nucleophilic than primary sulfonamides, reducing unwanted alkylation side reactions .
Physicochemical Properties
While direct data for the target compound are absent, comparisons can be drawn:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the tetrazole ring followed by coupling with the acetamide moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous DMF under nitrogen .
- Tetrazole ring activation : Employ sodium hydride or potassium carbonate as a base in DMSO or ethanol at 60–80°C to prevent decomposition of intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify sulfonamide protons (δ 3.1–3.3 ppm) and tetrazole carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), hydrogen bonding networks analyzed via Mercury software .
- HPLC-MS : C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Functional group variation : Synthesize analogs with modified sulfonamide (e.g., N-ethyl instead of N-methyl) or tetrazole substituents (e.g., 5-thio vs. 5-oxo).
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular uptake : LC-MS quantification in HEK-293 or HeLa cells after 24-hour exposure .
- Data correlation : Use multivariate analysis (e.g., PCA) to link logP values (calculated via ChemAxon) with cytotoxicity .
Q. What computational strategies are effective for modeling target interactions?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., COX-2). Focus on hydrogen bonds between the tetrazole carbonyl and Arg120 .
- MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes over 100 ns .
- QM/MM : Gaussian 16 (B3LYP/6-31G*) to calculate electronic properties of the sulfonamide group’s electron-withdrawing effects .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Assay validation : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 10% FBS) to rule out buffer interference .
- Structural analogs : Test derivatives (e.g., phenyl vs. 4-fluorophenyl substitution) to isolate contributions of specific functional groups .
- Purity verification : Use DSC (differential scanning calorimetry) to confirm absence of polymorphic forms affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
